4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate
Overview
Description
4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core substituted with dimethyl groups and a dichlorobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-4,7-dimethyl-2H-chromen-2-one with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 7-hydroxy-4,7-dimethyl-2H-chromen-2-one in dichloromethane.
- Add a slight excess of triethylamine to the solution.
- Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture while maintaining the temperature at 20°C.
- Stir the reaction mixture for 1 hour.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be incorporated to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.
Substitution: The dichlorobenzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways or bind to receptors that regulate cell proliferation. The dichlorobenzoate ester moiety can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Similar Compounds
4,7-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a single chlorine atom on the benzoate ester.
2,5-dioxopyrrolidin-1-yl 2-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate: Contains a pyrrolidinone moiety instead of the dichlorobenzoate ester.
Uniqueness
4,7-dimethyl-2-oxo-2H-chromen-5-yl 2,4-dichlorobenzoate is unique due to the presence of both dimethyl groups on the chromenone core and the dichlorobenzoate ester. This combination of structural features can result in distinct biological activities and physicochemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 2,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c1-9-5-14-17(10(2)7-16(21)23-14)15(6-9)24-18(22)12-4-3-11(19)8-13(12)20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZYCLNCAWLMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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